molecular formula C19H21N5O3S B2492982 2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 852170-82-2

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No.: B2492982
CAS No.: 852170-82-2
M. Wt: 399.47
InChI Key: MYIKKANWABKAGD-UHFFFAOYSA-N
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Description

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic compound with a pyrimido[4,5-d]pyrimidin-4-yl core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of a pyrimidinone derivative The initial step may include the reaction of a suitable precursor with a thiol-containing compound to introduce the thio group

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

  • Substitution: : The phenylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced derivatives with fewer oxygen atoms.

  • Substitution: : Substituted phenylacetamide derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Investigated for its potential therapeutic effects in treating diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the pyrimido[4,5-d]pyrimidin-4-yl core and the thioacetamide group

List of Similar Compounds

  • Pyrimidinone derivatives

  • Thioacetamide derivatives

  • Other heterocyclic compounds with similar core structures

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-8-13-21-16-15(18(26)24(3)19(27)23(16)2)17(22-13)28-11-14(25)20-12-9-6-5-7-10-12/h5-7,9-10H,4,8,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIKKANWABKAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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